2-Bromo-3'-méthylbenzophénone

Vue d'ensemble

Description

2-Bromo-3'-methylbenzophenone is a compound that can be associated with various brominated aromatic compounds and derivatives, which are often synthesized for their potential applications in different fields such as materials science, pharmaceuticals, and organic chemistry. Although the provided papers do not directly discuss 2-Bromo-3'-methylbenzophenone, they do provide insights into the synthesis, molecular structure, chemical reactions, and properties of related bromophenol and brominated aromatic compounds.

Synthesis Analysis

The synthesis of brominated aromatic compounds can involve various strategies, including palladium-catalyzed carbonylation, copper-catalyzed cyclization, and regioselective bromocyclization. For instance, a regioselective synthesis of 2,3-dihydrobenzodioxepinone from 2-bromophenols and epoxides has been developed using palladium-catalyzed intramolecular alkoxylcarbonylation . Another method includes the intramolecular cyclization of 2-(gem-dibromovinyl)phenols to 2-bromobenzofurans using trace amounts of copper . These methods highlight the versatility and efficiency of synthesizing complex brominated structures from simpler precursors.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is often characterized using spectroscopic techniques and X-ray diffraction. For example, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized by spectroscopic methods and single-crystal X-ray diffraction, with its intermolecular contacts examined by Hirshfeld surfaces . Similarly, 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate was characterized using FTIR, NMR, and XRD, with its geometry optimized using density functional theory . These studies provide detailed insights into the molecular structures of brominated aromatic compounds.

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions, including selective oxidation and cyclization. For instance, 2-bromo-m-xylene was selectively oxidized to 2-bromo-3-methylbenzoic acid or 2-bromoisophthalic acid using different oxidizing agents . Additionally, 3-bromo-2-nitrobenzo[b]thiophene underwent aromatic nucleophilic substitution with amines, leading to unexpected rearrangements and the formation of novel compounds . These reactions demonstrate the reactivity and potential for structural modification of brominated aromatic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be diverse and are often studied using computational methods alongside experimental techniques. For example, the electronic, vibrational, and optical properties of 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate were investigated using density functional theory, revealing information about the density of states and band gap . Additionally, novel bromophenol derivatives were synthesized and evaluated as carbonic anhydrase inhibitors, showing strong inhibitory activity and providing insights into their biological properties .

Applications De Recherche Scientifique

D'après les informations disponibles dans les résultats de la recherche, voici une analyse de quelques applications du 2-Bromo-3'-méthylbenzophénone :

Études de phosphorescence

Les benzophénones sont connues pour leurs propriétés de phosphorescence. Des études ont été menées pour encapsuler des dérivés de la benzophénone dans des polymères afin d'étudier leur phosphorescence à température ambiante en isolant des molécules individuelles .

Synthèse de dérivés de la xanthone

Les structures de la xanthone, qui présentent des activités biologiques prometteuses, peuvent être synthétisées en utilisant des dérivés de la benzophénone comme matières premières. Une variété de stratégies synthétiques vers les dérivés de la xanthone ont été développées .

Recherche chimique et synthèse

Mécanisme D'action

Target of Action

It’s known that benzylic halides, which include 2-bromo-3’-methylbenzophenone, typically react via an sn1 or sn2 pathway .

Mode of Action

2-Bromo-3’-methylbenzophenone, like other benzylic halides, can undergo free radical bromination, nucleophilic substitution, and oxidation . In the case of free radical bromination, a bromine atom is substituted at the benzylic position . For nucleophilic substitution, a nucleophile attacks the carbon at the same time that the bromine leaves, forming a new bond .

Orientations Futures

Propriétés

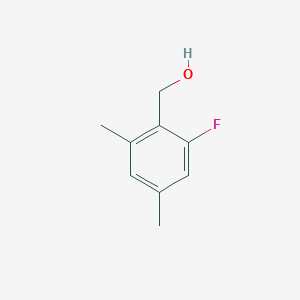

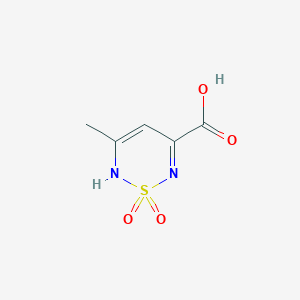

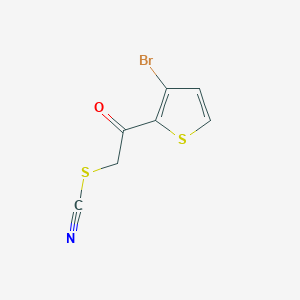

IUPAC Name |

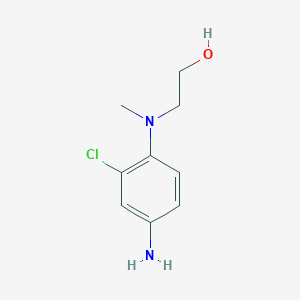

(2-bromophenyl)-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c1-10-5-4-6-11(9-10)14(16)12-7-2-3-8-13(12)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCGUPWVAISGFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50605125 | |

| Record name | (2-Bromophenyl)(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50605125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

294878-58-3 | |

| Record name | (2-Bromophenyl)(3-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=294878-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromophenyl)(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50605125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-[1,4]diazepane](/img/structure/B1342283.png)